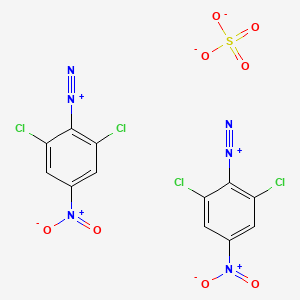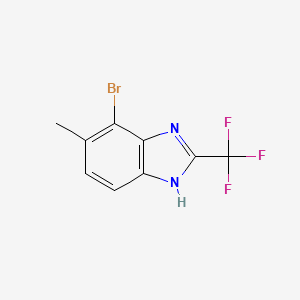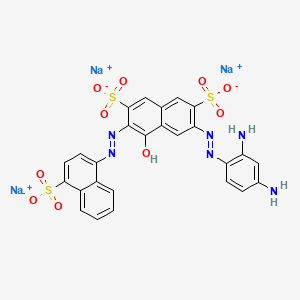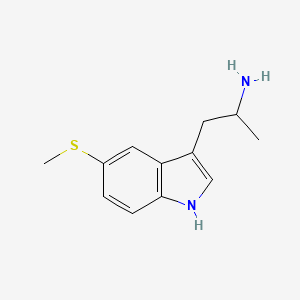
Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is a complex compound with the molecular formula C32H21CoN8O6 and a molecular weight of 672.50. This compound is known for its vibrant color and is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo dyes. The process begins with the preparation of the azo dye, which is synthesized by diazotizing 2-amino-1-naphthylamine and coupling it with 5-nitrophenol. The resulting azo dye is then reacted with a cobalt salt, such as cobalt chloride, under controlled conditions to form the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors where the temperature, pH, and concentration of reactants are carefully monitored to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming different cobalt complexes.
Reduction: Reduction reactions can alter the azo groups, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of cobalt are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction can yield amines from the azo groups.
Aplicaciones Científicas De Investigación
Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in biochemical assays and as a staining agent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination chemistry.
Industry: Utilized in the manufacturing of dyes and pigments, as well as in the development of sensors and electronic devices.
Mecanismo De Acción
The mechanism by which Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer. The cobalt center in the compound can undergo changes in its oxidation state, allowing it to participate in redox reactions. The azo groups also play a crucial role in the compound’s reactivity, enabling it to interact with different molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrogen bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-)
Uniqueness
Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is unique due to its specific combination of azo groups and cobalt coordination, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over redox reactions and coordination chemistry.
Propiedades
Número CAS |
71566-34-2 |
|---|---|
Fórmula molecular |
C32H21CoN8O6 |
Peso molecular |
672.5 g/mol |
Nombre IUPAC |
2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate;cobalt(3+);hydron |
InChI |
InChI=1S/2C16H11N4O3.Co/c2*17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21;/h2*1-9H,(H2-,17,18,19,21);/q2*-1;+3/p-1 |
Clave InChI |
ZAPRHGLEAQTVAZ-UHFFFAOYSA-M |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)

![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)
